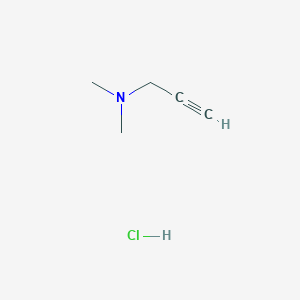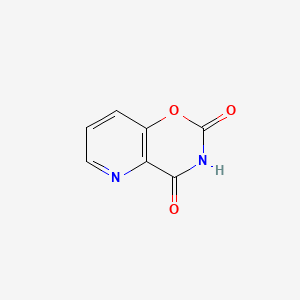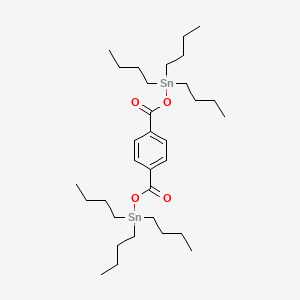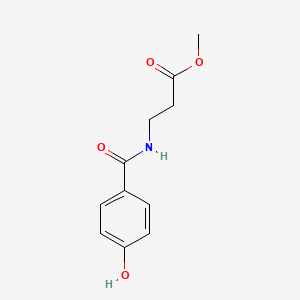
3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester is a chemical compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which imparts various biochemical and antioxidant properties
Métodos De Preparación
The synthesis of 3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester typically involves the esterification of 3-(4-Hydroxy-benzoylamino)-propionic acid. This process can be achieved through several synthetic routes, including:
Esterification Reaction: The reaction of 3-(4-Hydroxy-benzoylamino)-propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and increase yield.
Análisis De Reacciones Químicas
3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties, making it a candidate for research in cellular biology and biochemistry.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic applications, including its role in drug development for treating various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress .
Comparación Con Compuestos Similares
3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester can be compared with other hydroxybenzoic acid derivatives, such as:
Salicylic Acid: Known for its anti-inflammatory and analgesic properties, commonly used in skincare products.
p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.
Vanillic Acid: Exhibits antioxidant and antimicrobial properties, used in food and beverage industries.
Protocatechuic Acid: Known for its antioxidant and anti-inflammatory activities, studied for its potential health benefits.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and properties.
Propiedades
Número CAS |
222610-47-1 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
methyl 3-[(4-hydroxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C11H13NO4/c1-16-10(14)6-7-12-11(15)8-2-4-9(13)5-3-8/h2-5,13H,6-7H2,1H3,(H,12,15) |
Clave InChI |
UHOIUZFPTOBBTI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNC(=O)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


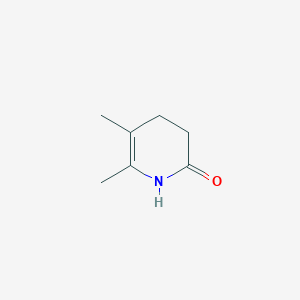

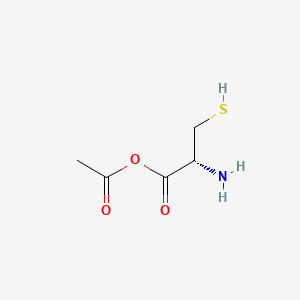

![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)
